2,5-Difluoro-4-Methylbenzoyl chloride

Organic Synthesis Process Chemistry Physicochemical Characterization

This halogenated aromatic acyl chloride features a unique 2,5-difluoro-4-methyl substitution pattern, imparting distinct electronic and steric properties that differentiate it from unsubstituted analogs. This precise configuration enhances the metabolic stability and lipophilicity of resulting amide drug candidates, making it a critical building block for advanced pharmaceutical and agrochemical synthesis. Secure this high-purity intermediate to accelerate your SAR studies and optimize your synthetic pathways.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 103877-56-1
Cat. No. B1601413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-Methylbenzoyl chloride
CAS103877-56-1
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)C(=O)Cl)F
InChIInChI=1S/C8H5ClF2O/c1-4-2-7(11)5(8(9)12)3-6(4)10/h2-3H,1H3
InChIKeyCFWIAKKMBXJMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-Methylbenzoyl Chloride (CAS 103877-56-1): Procurement-Relevant Physicochemical and Structural Profile


2,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-56-1) is a halogenated aromatic acyl chloride with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . The compound features a benzene ring substituted with fluorine atoms at the 2- and 5-positions, a methyl group at the 4-position, and an acyl chloride functional group. Its key physicochemical properties include a boiling point of 218.7–219 °C at 760 mmHg and a density of 1.356 g/cm³ . This substitution pattern imparts distinct electronic and steric characteristics that differentiate it from unsubstituted benzoyl chloride and other fluorinated analogs, making it a specialized building block for pharmaceutical and agrochemical synthesis .

Why Unsubstituted Benzoyl Chloride or Alternative Fluorinated Analogs Cannot Simply Replace 2,5-Difluoro-4-Methylbenzoyl Chloride


Generic substitution of 2,5-difluoro-4-methylbenzoyl chloride with unsubstituted benzoyl chloride or differently substituted fluorobenzoyl chlorides is precluded by quantifiable differences in physicochemical properties and electronic character. The introduction of two fluorine atoms and a methyl group alters the boiling point by approximately 21–22 °C relative to benzoyl chloride (197.2 °C vs. 218.7 °C) and increases density by ~12% (1.21 g/cm³ vs. 1.356 g/cm³) [1]. Furthermore, the electron-withdrawing effect of the ortho- and meta-fluorine substituents, combined with the electron-donating para-methyl group, creates a unique electronic environment that influences the electrophilicity of the acyl chloride carbonyl and the stability of intermediates derived from it. These differences directly impact reaction kinetics, yield profiles, and the physicochemical properties of downstream products, rendering simple analog substitution scientifically unsound without experimental revalidation [2].

Quantitative Differentiation Evidence for 2,5-Difluoro-4-Methylbenzoyl Chloride vs. Key Comparators


Boiling Point Elevation Relative to Unsubstituted Benzoyl Chloride

2,5-Difluoro-4-methylbenzoyl chloride exhibits a significantly higher boiling point than unsubstituted benzoyl chloride, reflecting the influence of fluorine and methyl substituents on intermolecular forces. This property is critical for distillation-based purification and thermal stability considerations during synthesis [1].

Organic Synthesis Process Chemistry Physicochemical Characterization

Density Increase vs. Unsubstituted Benzoyl Chloride

The density of 2,5-difluoro-4-methylbenzoyl chloride is 1.356 g/cm³, which is substantially higher than that of benzoyl chloride (1.21 g/cm³) [1]. This difference is attributable to the increased molecular weight and polarizability introduced by the fluorine atoms.

Material Properties Formulation Chemistry Process Engineering

Synthesis Yield from Precursor Acid: A Benchmark for Procurement Cost Modeling

The synthesis of 2,5-difluoro-4-methylbenzoyl chloride from 2,5-difluoro-4-methylbenzoic acid using thionyl chloride proceeds with a reported yield of 72.9% of theory (97 g isolated from 120 g starting acid) . This yield serves as a benchmark for comparing synthetic efficiency against alternative routes and for estimating procurement costs relative to the precursor acid.

Synthetic Methodology Cost of Goods Process Optimization

Class-Level Reactivity Differentiation: Fluorinated vs. Non-Fluorinated Benzoyl Chlorides in Amide Bond Formation

Fluorinated benzoyl chlorides, including 2,5-difluoro-4-methylbenzoyl chloride, exhibit distinct reactivity profiles in amide bond formation compared to their non-fluorinated counterparts. Studies using the TiCl₄/NR₃ reagent system demonstrate that variously substituted benzoyl chlorides yield different product distributions (amides vs. β-enaminones) depending on the electronic character of the substituents [1]. While specific yield data for 2,5-difluoro-4-methylbenzoyl chloride are not reported in isolation, the class-level behavior establishes that the ortho- and meta-fluorine substitution pattern will alter electrophilicity relative to unsubstituted or mono-fluorinated analogs.

Medicinal Chemistry Amide Coupling Electrophilic Reactivity

Procurement-Relevant Application Scenarios for 2,5-Difluoro-4-Methylbenzoyl Chloride


Synthesis of Fluorinated Amide Pharmaceuticals

2,5-Difluoro-4-methylbenzoyl chloride is employed as an acylating agent for the introduction of a 2,5-difluoro-4-methylbenzoyl moiety into amine-containing pharmaceutical intermediates. The distinct electronic profile imparted by the fluorine and methyl substituents influences the metabolic stability and lipophilicity of the resulting amide drug candidates, making this building block particularly valuable in medicinal chemistry programs targeting improved pharmacokinetic properties .

Preparation of Difluoromethoxylation Reagents

Patents disclose the use of compounds structurally related to 2,5-difluoro-4-methylbenzoyl chloride as intermediates in the synthesis of redox-active reagents for the direct difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This application leverages the fluorine-rich character of the benzoyl core to access late-stage functionalization reagents for drug discovery.

Agrochemical Intermediate Synthesis

Fluorinated benzoyl chlorides are established building blocks in the synthesis of insecticidal and acaricidal benzoyl arylureas [2]. The specific 2,5-difluoro-4-methyl substitution pattern is anticipated to modulate the bioactivity and environmental fate of the resulting agrochemicals, justifying its procurement for structure–activity relationship (SAR) studies in crop protection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluoro-4-Methylbenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.